molecular formula C24H20N2O5S B11116187 N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11116187
M. Wt: 448.5 g/mol
InChI Key: JWHGWGOZNYORJL-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound with a molecular formula of C24H21NO5S This compound is characterized by the presence of a benzofuran ring, a dimethoxybenzoyl group, and a pyridinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 1-benzofuran-3-ylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyridine as a base and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of both the dimethoxybenzoyl and pyridinylsulfanyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as an antioxidant and antibacterial agent, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C24H20N2O5S/c1-29-15-10-11-18(30-2)17(13-15)23(28)24-22(16-7-3-4-8-19(16)31-24)26-20(27)14-32-21-9-5-6-12-25-21/h3-13H,14H2,1-2H3,(H,26,27)

InChI Key

JWHGWGOZNYORJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

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